molecular formula C7H8INO B179328 2-Iodo-3-methoxy-6-methylpyridine CAS No. 154497-82-2

2-Iodo-3-methoxy-6-methylpyridine

Cat. No. B179328
M. Wt: 249.05 g/mol
InChI Key: OIXKVVOVXBQKKV-UHFFFAOYSA-N
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Description

“2-Iodo-3-methoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.05 . The compound is a brown solid .


Molecular Structure Analysis

The InChI code for “2-Iodo-3-methoxy-6-methylpyridine” is 1S/C7H8INO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Iodo-3-methoxy-6-methylpyridine” has a predicted boiling point of 270.8±35.0 °C and a density of 1.717±0.06 g/cm3 at 20 °C . It is stored at a temperature of 0-5 °C .

Scientific Research Applications

Et3N-induced Demethylation-Annulation in Synthesis of Furan-fused Heterocycles 3-Iodo-4-methoxypyridin-2-ones, structurally related to 2-Iodo-3-methoxy-6-methylpyridine, are utilized as precursors in the synthesis of 2-substituted furan-fused heterocycles. This synthesis involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, facilitated by Et3N-induced S(N)2 processes (Conreaux et al., 2008).

Crystal Structure Analysis 2-Iodo-3-methoxy-6-methylpyridine was studied for its crystal structure, revealing the arrangement of its molecules in the asymmetric unit. The structure indicated the alignment of polar methoxy groups on one side and non-polar methyl groups on the other. The pyridine rings' dihedral angles and the presence of weak intermolecular C—H⋯O hydrogen bonds and short I⋯N contacts were significant findings (Guo et al., 2009).

Pyridines Substituted with Multiple Elements Research has successfully synthesized pyridines substituted with multiple elements, not including hydrogen, like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile. These compounds underwent various synthetic steps and introduced novel methodologies, such as dehalocyanation of iodopyridines (Kieseritzky & Lindström, 2010).

Deprotonative Metalation Using Mixed Lithium–Iron Combinations 2-Methoxypyridine, closely related to 2-Iodo-3-methoxy-6-methylpyridine, was used in studies involving deprotonation using mixed lithium–iron combinations. These studies aimed to understand the reaction mechanisms and the impact of different electrophiles on the formation of the 2,2′-dimer, a significant byproduct of the metalation process (Nagaradja et al., 2012).

Synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol Studies focused on the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, indicating the optimal conditions and molar ratios for the highest yield. The structural characteristics were defined using various analytical methods, revealing a stable crystal structure with specific fluorescence properties (Linsha, 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment and adequate ventilation .

properties

IUPAC Name

2-iodo-3-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXKVVOVXBQKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467311
Record name 2-IODO-3-METHOXY-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methoxy-6-methylpyridine

CAS RN

154497-82-2
Record name 2-IODO-3-METHOXY-6-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under the conditions of example 1 D, 10 g of 3-hydroxy-2-iodo-6-methylpyridine is reacted with 2.7 ml of iodomethane and worked up. 10.5 g of 2-iodo-3-methoxy-6-methylpyridine of melting point 45°-50° C. is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-iodo-6-methyl-pyridin-3-ol (1.0 g, 4.25 mmol) and K2CO3 (1.18 g, 8.51 mmol) in acetone (20 mL) was added MeI (0.91 g, 6.38 mmol). The reaction was stirred at 45° C. under N2 for 20 h. The reaction was cooled to room temperature and concentrated. The residue was purified by silica gel column chromatography using dichloromethane to afford 1.04 g (98%) of I-95 as light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Guo, X Liu, L Li, D Deng - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C7H8INO, which crystallizes with three independent molecules in the asymmetric unit, was prepared by the reaction of 3-methoxy-6-methylpyridine with KI and I2 in …
Number of citations: 8 scripts.iucr.org
C Xu, ZQ Wang, XM Dong, XQ Hao, XM Zhao… - Inorganica Chimica …, 2011 - Elsevier
… As shown in Scheme 1, the Suzuki coupling reaction of naphthalen-2-yl-2-boronic acid and 2-iodo-3-methoxy-6-methylpyridine readily afforded 1. Then, we studied the cyclometalation …
Number of citations: 16 www.sciencedirect.com
YY Jiang, HH Lan, DS Deng, BM Ji - Acta Crystallographica Section …, 2008 - scripts.iucr.org
… For the preparation of the title compound, 2-iodo-3-methoxy-6-methylpyridine (250 mg, 1 mmol) and active Cu powder (511 mg, 8 mmol) were added to a solution of DMF (10 ml). The …
Number of citations: 10 scripts.iucr.org
D Dong-Sheng, J Yuan-Yuanb, LANHHM Shao-Bina… - 结构化学(JIEGOU HUAXUE), 2009
Number of citations: 0

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